![molecular formula C21H27N5O3 B2455532 3-((1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034365-15-4](/img/structure/B2455532.png)
3-((1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
New derivatives of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole containing either piperidine or pyrrolidine rings have been synthesized, showing strong antimicrobial properties. A detailed structure-activity relationship study was conducted to evaluate their antimicrobial efficacy. This research underscores the potential of these compounds in developing new antimicrobial agents, highlighting their significance in combating microbial resistance. For more information on the synthesis methods and antimicrobial activity assessments, refer to the work by Krolenko et al. (2016) available at Chemistry of Heterocyclic Compounds.
Pharmaceutical Applications and Patent Insights
The compound's relevance extends into pharmaceutical applications, particularly as part of a larger group of azetidine, pyrrolidine, and piperidine derivatives. These compounds have been identified for their potential as alpha-subtype selective 5-HT-1D receptor agonists, aimed at treating migraines with fewer side effects. This is evident in the patent analysis presented by Habernickel (2001) in the journal Arzneimittelforschung, which outlines the scope and implications of these compounds within the pharmaceutical market. More details can be found in the publication at Arzneimittelforschung.
Fullerene Derivatives Synthesis
In a study by Zhang et al. (2002), 2,5-dimethoxycarbonyl[60]fulleropyrrolidine was acylated with various chlorocarbonyl compounds to produce fullerene derivatives, showcasing the versatility of pyrrolidine derivatives in synthesizing complex fullerene structures. These fullerene derivatives have significant potential in materials science and nanotechnology, especially for their unique properties and applications in electronic and photovoltaic devices. The detailed synthesis process and its implications for future materials science research are available in The Journal of Organic Chemistry, which can be accessed at The Journal of Organic Chemistry.
Novel Synthesis and Pharmacological Evaluation
A study conducted by Suresh et al. (2016) introduced a new series of compounds with the triazole and piperidine structures showing significant antimicrobial activity. This research not only adds to the understanding of the chemical synthesis of novel triazole derivatives but also provides a foundation for further pharmacological studies aimed at developing new antimicrobial agents. The comprehensive synthesis methodology and pharmacological evaluation are detailed in the Arabian Journal of Chemistry, accessible at Arabian Journal of Chemistry.
Eigenschaften
IUPAC Name |
3-[[1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-14-5-3-4-6-17(14)26-18(22-23-21(26)29)11-15-7-9-25(10-8-15)20(28)16-12-19(27)24(2)13-16/h3-6,15-16H,7-13H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZYIDQWODEERN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4CC(=O)N(C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.